molecular formula C9H12N2O2 B14847800 3-(Dimethylamino)-4-hydroxybenzamide

3-(Dimethylamino)-4-hydroxybenzamide

Cat. No.: B14847800
M. Wt: 180.20 g/mol
InChI Key: QBSDOIGRRNGAFY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-hydroxybenzamide is an organic compound with a molecular formula of C9H12N2O2 It is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-hydroxybenzamide typically involves the reaction of 3-(Dimethylamino)phenol with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Reaction Setup: Mixing 3-(Dimethylamino)phenol and benzoyl chloride in a suitable solvent like toluene or dichloromethane.

    Reaction Conditions: Maintaining the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours.

    Purification: Isolating the product through filtration, washing, and recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-(Dimethylamino)-4-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)phenol: Lacks the benzamide group but shares the dimethylamino and hydroxyl functionalities.

    4-Hydroxybenzamide: Lacks the dimethylamino group but shares the benzamide and hydroxyl functionalities.

    3-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness

3-(Dimethylamino)-4-hydroxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethylamino and hydroxyl groups on the benzamide core allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(dimethylamino)-4-hydroxybenzamide

InChI

InChI=1S/C9H12N2O2/c1-11(2)7-5-6(9(10)13)3-4-8(7)12/h3-5,12H,1-2H3,(H2,10,13)

InChI Key

QBSDOIGRRNGAFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)N)O

Origin of Product

United States

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